2-Phenylpropyl isobutyrate

描述

Contextualization of Phenylpropyl Esters within Organic Chemistry

Phenylpropyl esters are a subgroup of esters characterized by the presence of a phenylpropyl group attached to the carboxylate. These compounds are of interest in various chemical and industrial applications, particularly in the fragrance and flavor industries. ontosight.ai

Significance of Ester Linkages in Complex Molecules

The ester linkage, a covalent bond formed between a carboxylic acid and an alcohol, is a fundamental functional group in organic chemistry. solubilityofthings.comreagent.co.uk This linkage is pivotal in the structure of numerous biologically and industrially important molecules. In nature, ester bonds are found in fats, oils, and the backbones of DNA molecules. solubilityofthings.comwikipedia.org In industrial applications, they are integral to the production of polymers, such as polyesters, and are widely used as solvents and plasticizers. solubilityofthings.comnumberanalytics.com The chemical reactivity of the ester linkage, particularly its susceptibility to hydrolysis, is a key factor in the metabolic breakdown of lipids and the controlled degradation of biodegradable plastics. ontosight.aireagent.co.uk

Structural Features and Classification of 2-Phenylpropyl Isobutyrate

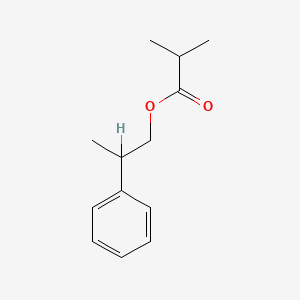

This compound, with the chemical formula C₁₃H₁₈O₂, is an ester formed from the reaction of 2-phenylpropanol and isobutyric acid. ontosight.ai Structurally, it features a phenyl group attached to a propyl chain, which is in turn bonded to an isobutyrate group through an ester linkage. This compound is classified as an aryl alkyl alcohol simple acid ester (AAASAE). nih.gov It belongs to the broader class of organic compounds known as benzene (B151609) and substituted derivatives. hmdb.ca

Interactive Table of Chemical Identifiers for this compound

| Identifier | Value |

| CAS Number | 65813-53-8 chemicalbook.comsigmaaldrich.com |

| Molecular Formula | C₁₃H₁₈O₂ chemicalbook.com |

| Molecular Weight | 206.28 g/mol chemicalbook.comsigmaaldrich.com |

| IUPAC Name | 2-phenylpropyl 2-methylpropanoate |

| InChI | 1S/C13H18O2/c1-10(2)13(14)15-9-11(3)12-7-5-4-6-8-12/h4-8,10-11H,9H2,1-3H3 sigmaaldrich.com |

| InChIKey | LZTCJUAHYXNKRE-UHFFFAOYSA-N sigmaaldrich.com |

| SMILES | CC(C)C(=O)OCC(C)c1ccccc1 sigmaaldrich.com |

| FEMA Number | 2892 chemicalbook.comsigmaaldrich.com |

Overview of Established Research Trajectories for Related Esters

Research on esters, particularly those with fragrance properties, has followed several key trajectories. A significant area of focus is their application in the flavor and fragrance industries. For instance, esters like ethyl acetate (B1210297) are widely used to create fruity scents in perfumes and food products. patsnap.com Another important research avenue is the development of controlled-release systems for volatile fragrance esters, using materials like zeolites and metal-organic frameworks to prolong their scent. acs.orgacs.org

Furthermore, the synthesis of novel esters and the optimization of production methods are ongoing areas of investigation. This includes both classical chemical synthesis, such as Fischer esterification, and biotechnological approaches using enzymes and microorganisms. ontosight.aiwikipedia.org Research also extends to the study of the metabolic pathways of esters in biological systems and their potential applications in pharmaceuticals. numberanalytics.comontosight.ai For example, some esters are investigated as prodrugs to improve the delivery and efficacy of therapeutic agents. taylorandfrancis.com

Studies on related phenylpropyl esters, such as 3-phenylpropyl acetate and 3-phenylpropyl isobutyrate, have often centered on their toxicological and dermatological profiles for safe use as fragrance ingredients. researchgate.netresearchgate.net Research has also explored the natural occurrence of phenylpropyl esters in plant waxes and their biosynthesis. researchgate.netnih.gov

Rationale for In-depth Investigation of this compound

While extensive research exists for many esters, this compound itself has received comparatively little specific attention in the scientific literature. hmdb.ca Its primary documented use is in flavor compositions to impart heavy-fruity notes. chemicalbook.comchemicalbook.com The compound is typically produced through the direct esterification of hydratropyl alcohol with isobutyric acid. chemicalbook.comchemicalbook.com

An in-depth investigation into this compound is warranted to fully characterize its chemical and physical properties beyond the basic data currently available. A deeper understanding of its synthesis, reactivity, and potential applications could uncover novel uses in materials science, perfumery, or as a chemical intermediate. Furthermore, detailed research into its metabolic fate and toxicological profile, building on the group assessments of AAASAEs, would provide a more complete picture of its behavior in biological systems. nih.gov Such a focused study would contribute valuable data to the broader field of organic chemistry and could stimulate new research directions for this and related compounds.

属性

IUPAC Name |

2-phenylpropyl 2-methylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O2/c1-10(2)13(14)15-9-11(3)12-7-5-4-6-8-12/h4-8,10-11H,9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZTCJUAHYXNKRE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)OCC(C)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30867183 | |

| Record name | Propanoic acid, 2-methyl-, 2-phenylpropyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30867183 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colourless liquid; Fruity floral aroma | |

| Record name | 2-Phenylpropyl isobutyrate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1458/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

270.00 to 271.00 °C. @ 760.00 mm Hg | |

| Record name | 2-Phenylpropyl isobutyrate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034470 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Soluble in oils; Insoluble in water, Soluble (in ethanol) | |

| Record name | 2-Phenylpropyl isobutyrate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1458/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.971-0.977 | |

| Record name | 2-Phenylpropyl isobutyrate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1458/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

65813-53-8 | |

| Record name | 2-Phenylpropyl 2-methylpropanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=65813-53-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Phenylpropyl isobutyrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065813538 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propanoic acid, 2-methyl-, 2-phenylpropyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Propanoic acid, 2-methyl-, 2-phenylpropyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30867183 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | β-methylphenethyl isobutyrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.059.920 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-PHENYLPROPYL ISOBUTYRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3H4JM1983E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-Phenylpropyl isobutyrate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034470 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthetic Methodologies and Advanced Chemical Transformations of 2 Phenylpropyl Isobutyrate

Mechanistic Studies of Esterification Reactions for 2-Phenylpropyl Isobutyrate Synthesis

The synthesis of this compound is primarily achieved through the esterification of hydratropyl alcohol with isobutyric acid. This transformation can be approached through several mechanistic routes, including direct esterification, various catalytic systems, and non-catalytic thermal methods.

Direct Esterification Approaches (e.g., Hydratropyl Alcohol and Isobutyric Acid)

The most fundamental method for synthesizing this compound is through the direct, acid-catalyzed reaction between hydratropyl alcohol and isobutyric acid. This reaction, known as Fischer esterification, is a reversible process that forms an ester and water. masterorganicchemistry.comlibretexts.org

The mechanism involves several key steps:

Protonation of the Carbonyl Group : The reaction is initiated by the protonation of the carbonyl oxygen of isobutyric acid by an acid catalyst. This step increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. masterorganicchemistry.comlibretexts.org

Nucleophilic Attack : The lone pair of electrons on the oxygen atom of hydratropyl alcohol attacks the protonated carbonyl carbon. youtube.com This results in the formation of a tetrahedral intermediate.

Proton Transfer : A proton is transferred from the oxonium ion (the former alcohol's hydroxyl group) to one of the hydroxyl groups of the tetrahedral intermediate. This converts one of the hydroxyl groups into a good leaving group (water). masterorganicchemistry.com

Elimination of Water : The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating a molecule of water. libretexts.orgyoutube.com

Deprotonation : The protonated ester is then deprotonated, typically by the conjugate base of the acid catalyst or another alcohol molecule, to yield the final product, this compound, and regenerate the acid catalyst. masterorganicchemistry.com

The equilibrium nature of the Fischer esterification means that the reaction must often be driven to completion by removing water as it forms or by using an excess of one of the reactants, typically the alcohol. chemguide.co.uk

Catalytic Systems in this compound Formation

Catalysts are crucial for achieving efficient synthesis of this compound under milder conditions and with higher yields. These catalytic systems can be broadly categorized as homogeneous, heterogeneous, and enzymatic.

Homogeneous catalysis involves the use of a catalyst that is in the same phase as the reactants, typically a liquid. For the esterification of hydratropyl alcohol and isobutyric acid, strong Brønsted acids are commonly employed as homogeneous catalysts. chemguide.co.ukmpg.de

Examples of homogeneous catalysts include:

Concentrated Sulfuric Acid (H₂SO₄)

p-Toluenesulfonic Acid (TsOH)

Dry Hydrogen Chloride (HCl)

These catalysts function by the mechanism described in the Fischer esterification, where they provide the proton necessary to activate the carboxylic acid. chemguide.co.uk The use of homogeneous catalysts allows for high reaction rates but can present challenges in catalyst separation from the product mixture, often requiring neutralization and washing steps that can generate waste. nih.gov

Table 1: Comparison of Homogeneous Acid Catalysts in Esterification

| Catalyst | Typical Conditions | Advantages | Disadvantages |

| Sulfuric Acid | Heated reflux | High activity, low cost | Corrosive, difficult to remove, side reactions |

| p-Toluenesulfonic Acid | Heated reflux | Solid, easier to handle than H₂SO₄ | Higher cost, still requires separation |

| Hydrogen Chloride (gas) | Anhydrous conditions | High purity products | Gaseous, difficult to handle, corrosive |

Heterogeneous catalysts exist in a different phase from the reaction mixture, which greatly simplifies their removal and recycling. elsevierpure.com For this compound synthesis, this category includes solid acid catalysts and immobilized enzymes.

Solid Acid Catalysts : These materials possess acidic sites on their surfaces that can catalyze the esterification reaction. Examples include:

Ion-exchange resins (e.g., Amberlyst-15)

Zeolites

Sulfonated carbons

Macroporous polymeric acid catalysts organic-chemistry.org

These catalysts offer the advantages of easy separation, reduced corrosion, and potential for use in continuous flow reactors. organic-chemistry.org A macroporous phenolsulfonic acid-formaldehyde resin, for instance, has been shown to be effective for direct esterification without the need for water removal, operating efficiently at moderate temperatures of 50–80°C. organic-chemistry.org

Immobilized Enzymes : Enzymes, particularly lipases, can be immobilized on solid supports, combining the high selectivity of biocatalysts with the practical advantages of heterogeneous catalysts. escholarship.orgu-bordeaux.fr Immobilization prevents the enzyme from dissolving in the reaction medium, allowing for easy separation and reuse, which is crucial for cost-effective industrial applications. researchgate.net Common supports include porous polymers, silica, and magnetic nanoparticles. u-bordeaux.fr

Enzymes, especially lipases like Candida antarctica lipase (B570770) B (CALB), are highly efficient and selective catalysts for ester synthesis. mdpi.com They operate under mild conditions, minimizing side reactions and energy consumption. The most widely accepted mechanism for lipase-catalyzed esterification is the Ping-Pong Bi-Bi mechanism. sci-hub.box

This mechanism involves two main stages:

Acylation : The isobutyric acid binds to the enzyme's active site (specifically to a serine residue), forming a tetrahedral intermediate. This intermediate then collapses, releasing the hydroxyl portion of the acid (as water) and forming a stable acyl-enzyme intermediate. Hydratropyl alcohol is not yet involved.

Deacylation : The hydratropyl alcohol then enters the active site and attacks the acyl-enzyme complex. This forms a second tetrahedral intermediate, which subsequently breaks down to release the this compound ester and regenerate the free enzyme. sci-hub.box

A key feature of this mechanism is that only one substrate binds to the enzyme at a time. sci-hub.box This process avoids the need for strong acids and high temperatures, leading to a greener synthetic route.

Table 2: Research Findings on Enzymatic Esterification of Aromatic Alcohols This table presents illustrative data based on typical findings for lipase-catalyzed esterification reactions.

| Enzyme Source | Support | Substrates | Solvent | Temperature (°C) | Yield (%) |

| Candida antarctica Lipase B (Novozym 435) | Macroporous acrylic resin | Aromatic Alcohol + Carboxylic Acid | Heptane | 60 | >90 |

| Rhizomucor miehei Lipase | Ion-exchange resin | Aromatic Alcohol + Carboxylic Acid | Toluene (B28343) | 50 | ~85 |

| Pseudomonas cepacia Lipase | Celite | Aromatic Alcohol + Carboxylic Acid | Hexane | 45 | >90 |

Non-Catalytic Thermal Esterification

Esterification can also be achieved without any catalyst by using high temperatures and pressures. umich.edu This method, often explored for biodiesel production, relies on the principle that at elevated temperatures (typically above 250°C) and pressures, the reactants gain sufficient kinetic energy to overcome the activation energy barrier for the reaction. aidic.itmdpi.com

Thermodynamic and Kinetic Considerations in Esterification Equilibria

The synthesis of this compound via Fischer esterification—the reaction of 2-phenyl-1-propanol (B72363) with isobutyric acid in the presence of an acid catalyst—is a classic example of a reversible reaction governed by both thermodynamic and kinetic factors. thegoodscentscompany.comsigmaaldrich.com

Thermodynamic Control: The position of the equilibrium is dictated by the relative stability of the reactants and products. nih.govresearchgate.net For esterification, the equilibrium constant (Keq) is often close to 1, implying that a significant amount of reactants will remain at equilibrium if the reaction is left unperturbed. mdpi.com To shift the equilibrium towards the product side and maximize the yield of this compound, Le Chatelier's principle is applied. mdpi.comresearchgate.net This can be achieved in two primary ways:

Use of Excess Reactant: Employing a large excess of one of the reactants, typically the less expensive one (either the alcohol or the carboxylic acid), drives the reaction forward. sigmaaldrich.commdpi.com

Removal of Water: Water is a product of the esterification reaction. Its continuous removal from the reaction mixture prevents the reverse reaction (hydrolysis) and shifts the equilibrium towards the formation of the ester. sigmaaldrich.commdpi.comresearchgate.net This is often accomplished using a Dean-Stark apparatus, molecular sieves, or a dehydrating agent like concentrated sulfuric acid, which also serves as the catalyst. sigmaaldrich.commdpi.comresearchgate.net

Kinetic Control: The rate at which equilibrium is reached is governed by kinetics, influenced by factors such as temperature and the presence of a catalyst. researchgate.netmdpi.com

Temperature: Increasing the reaction temperature generally increases the reaction rate by providing molecules with sufficient energy to overcome the activation energy barrier. researchgate.net However, for exothermic reactions like esterification, higher temperatures can unfavorably shift the equilibrium towards the reactants, thereby lowering the maximum achievable yield. researchgate.net Therefore, an optimal temperature must be chosen to balance reaction rate and equilibrium position.

Catalyst: Acid catalysts, such as sulfuric acid or p-toluenesulfonic acid, accelerate the reaction by protonating the carbonyl oxygen of the isobutyric acid. thegoodscentscompany.com This enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the 2-phenyl-1-propanol. thegoodscentscompany.com The catalyst lowers the activation energy for both the forward and reverse reactions, allowing equilibrium to be reached more quickly without altering its position.

The interplay between thermodynamics and kinetics is crucial for optimizing the synthesis of this compound. A reaction under kinetic control favors the product that is formed fastest, while a reaction under thermodynamic control favors the most stable product. nih.gov For esterification, the goal is to manipulate conditions to favor the thermodynamic product (the ester) by overcoming kinetic barriers efficiently while continuously shifting the equilibrium. researchgate.net

Table 1: Factors Influencing Esterification Equilibrium and Rate

| Factor | Influence on Kinetics (Rate) | Influence on Thermodynamics (Equilibrium) | Typical Application in this compound Synthesis |

|---|---|---|---|

| Temperature Increase | Increases reaction rate. researchgate.net | Shifts equilibrium towards reactants (for exothermic reactions). | Optimized to balance rate and yield. |

| Acid Catalyst | Increases rate by lowering activation energy. thegoodscentscompany.com | Does not affect the position of equilibrium. | Use of H₂SO₄ or p-TsOH. |

| Excess Reactant | Increases rate due to higher concentration. | Shifts equilibrium towards products (Le Chatelier's Principle). mdpi.com | Using an excess of 2-phenyl-1-propanol or isobutyric acid. |

| Water Removal | Can increase net forward rate by preventing hydrolysis. | Shifts equilibrium towards products (Le Chatelier's Principle). sigmaaldrich.comresearchgate.net | Use of a Dean-Stark trap or molecular sieves. |

Innovative Synthetic Techniques and Process Optimization

Traditional batch synthesis of esters often involves long reaction times and energy-intensive processes. thegoodscentscompany.com Modern synthetic chemistry offers several innovative techniques to intensify the production of this compound, enhancing efficiency, scalability, and sustainability.

Application of Microwave Irradiation in this compound Synthesis

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. In the context of this compound synthesis, microwave irradiation offers significant advantages over conventional heating methods. Microwaves directly interact with polar molecules in the reaction mixture (such as the alcohol and carboxylic acid), leading to rapid and uniform heating.

This efficient energy transfer results in:

Drastically Reduced Reaction Times: Esterification reactions that might take several hours under conventional reflux can often be completed in a matter of minutes.

Increased Product Yields: The rapid heating can minimize the formation of side products, often leading to higher and cleaner yields of the desired ester.

Energy Efficiency: By localizing energy transfer to the reactants, microwave synthesis can be more energy-efficient than heating a large reaction vessel with an external source.

The effectiveness of microwave irradiation is attributed to both thermal and potential non-thermal effects that enhance reaction kinetics.

Table 2: Comparison of Conventional vs. Microwave-Assisted Esterification (Illustrative)

| Parameter | Conventional Heating (Reflux) | Microwave Irradiation |

|---|---|---|

| Reaction Time | Several hours | 3-10 minutes |

| Temperature | Boiling point of solvent | Controlled, can exceed boiling point in sealed vessels |

| Energy Input | High, inefficient heating | Lower, direct and efficient heating |

| Yield | 50-70% (typical equilibrium) | Often higher, >90% reported for some esters |

Continuous Flow Processes for Scalable Production

For the large-scale industrial production of this compound, continuous flow chemistry presents a superior alternative to traditional batch processing. In a flow reactor, reactants are continuously pumped through a tube or microreactor where the reaction occurs.

Key advantages of this approach include:

Enhanced Safety: The small reactor volume at any given time minimizes the risk associated with handling hazardous materials or managing highly exothermic reactions.

Precise Process Control: Parameters such as temperature, pressure, and residence time can be controlled with high precision, leading to better reproducibility and product quality.

Improved Heat and Mass Transfer: The high surface-area-to-volume ratio in flow reactors facilitates efficient heat and mass transfer, accelerating the reaction rate.

Scalability: Scaling up production is achieved by running the process for a longer duration or by "numbering-up" (running multiple reactors in parallel), rather than redesigning large-scale batch reactors.

Integration: Downstream processes like purification and separation can be integrated into a single continuous workflow.

By pressurizing the system, reactions can be conducted at temperatures above the normal boiling point of the reactants, further accelerating the synthesis of this compound.

Microbubble-Mediated Esterification Enhancement

A novel process intensification strategy involves the use of microbubbles to enhance mass transfer in the esterification reaction. In this technique, one of the reactants (e.g., 2-phenyl-1-propanol) is vaporized and introduced into the liquid carboxylic acid through a diffuser that creates micro-sized bubbles (typically < 150 µm in diameter). thegoodscentscompany.com

The benefits of this method arise from the unique properties of microbubbles:

High Interfacial Area: The extremely high surface-area-to-volume ratio of microbubbles creates a vast interface for the reaction to occur between the vaporized alcohol and the liquid acid.

Enhanced Mass Transfer: This large interfacial area significantly improves the rate of mass transfer between the two phases. thegoodscentscompany.com

Equilibrium Shift: The continuous supply of vaporized alcohol at the bubble interface creates a localized excess, pushing the reaction equilibrium forward according to Le Chatelier's principle.

Studies on similar esterification systems have shown that microbubble-mediated reactors can achieve very high conversions in significantly shorter times compared to conventional methods.

Novel Reagents and Reaction Conditions for Ester Formation

Beyond the traditional Fischer esterification, research continues into novel reagents and catalysts to form esters under milder and more efficient conditions. For the synthesis of this compound, this could involve:

Alternative Acylating Agents: Instead of using isobutyric acid directly, more reactive derivatives like isobutyryl chloride or isobutyric anhydride can be used. These reagents react with 2-phenyl-1-propanol in an essentially irreversible manner, often at lower temperatures and without the need for an acid catalyst, leading to very high yields. However, these reagents are typically more expensive and may produce corrosive byproducts like HCl.

Greener Catalysts: There is a growing focus on developing environmentally benign catalysts. This includes solid acid catalysts (e.g., ion-exchange resins like Amberlyst-15, or zeolites) which are easily separated from the reaction mixture and can be recycled. thegoodscentscompany.com Biocatalysts, such as immobilized lipases, offer high selectivity and operate under mild conditions, representing a green alternative for ester synthesis. Additionally, novel metal-based catalysts are being developed that can facilitate esterification using molecular oxygen as a clean oxidant. Photothermal catalysis systems are also being explored to drive the reaction forward by selectively removing products.

Table 3: Overview of Novel Synthetic Approaches

| Technique | Principle | Key Advantage(s) |

|---|---|---|

| Acyl Halide Acylation | Use of a highly reactive acylating agent (e.g., isobutyryl chloride). | High yield, irreversible reaction. |

| Solid Acid Catalysis | Heterogeneous catalyst (e.g., Amberlyst-15) replaces mineral acids. thegoodscentscompany.com | Catalyst is reusable, easier product purification. thegoodscentscompany.com |

| Enzymatic Catalysis | Use of lipases as biocatalysts. | High selectivity, mild reaction conditions, environmentally friendly. |

| Photothermal Catalysis | Light energy is used to locally heat a catalyst, promoting product evaporation. | Overcomes equilibrium limitations without excess reagents. |

Reactivity and Degradation Pathways via Chemical Transformation

The this compound molecule, like other esters, is susceptible to chemical transformations that can lead to its degradation. The primary pathway for degradation is the cleavage of the ester linkage.

Hydrolysis: The most common degradation pathway for esters is hydrolysis, which is the reverse of the Fischer esterification reaction. sigmaaldrich.com In the presence of water, and particularly when catalyzed by acids or bases, this compound can be cleaved to regenerate its parent alcohol and carboxylic acid.

Acid-Catalyzed Hydrolysis: This is the microscopic reverse of the esterification mechanism. The reaction is an equilibrium process, and the presence of a large excess of water will drive the reaction towards the formation of 2-phenyl-1-propanol and isobutyric acid. sigmaaldrich.com

Base-Catalyzed Hydrolysis (Saponification): This process is effectively irreversible because the carboxylic acid formed is immediately deprotonated by the base to form a carboxylate salt. This salt is resonance-stabilized and shows no tendency to react with the alcohol.

Thermal and Oxidative Degradation: At elevated temperatures, particularly in the presence of oxygen, esters can undergo thermal and oxidative degradation. mdpi.comresearchgate.net For this compound, this could involve complex radical-based mechanisms. Potential degradation pathways may include:

Cleavage of the C-O bonds in the ester group, leading to various smaller molecules.

Oxidation at the benzylic position of the phenylpropyl group, which is typically more reactive.

Decomposition of the isobutyrate group.

The specific products of thermal or oxidative degradation would depend on the precise conditions (temperature, oxygen availability, presence of catalysts or inhibitors). researchgate.net These processes are generally undesirable as they lead to the loss of the compound and the formation of potentially unwanted impurities.

Hydrolytic Mechanisms of the Ester Bond (Acid- and Base-Catalyzed)

The ester linkage in this compound is susceptible to hydrolysis, a reaction that cleaves the molecule into its constituent carboxylic acid and alcohol. This process can be catalyzed by either acid or base, each following a distinct mechanistic pathway.

Under acidic conditions, the hydrolysis of this compound is a reversible process. chemguide.co.uklibretexts.org The reaction is typically carried out by heating the ester with a dilute aqueous acid, such as hydrochloric acid or sulfuric acid. The acid catalyst, in the form of hydronium ions (H₃O⁺), protonates the carbonyl oxygen of the ester. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by a water molecule. chemguide.co.uklibretexts.org The subsequent steps involve proton transfer and elimination of 2-phenyl-1-propanol to yield isobutyric acid. Due to the reversible nature of the reaction, an equilibrium is established between the reactants and products. chemguide.co.uklibretexts.org

Base-catalyzed hydrolysis, also known as saponification, is an irreversible reaction that is generally more favorable for driving the reaction to completion. ucoz.com The reaction is initiated by the nucleophilic attack of a hydroxide (B78521) ion (OH⁻) on the carbonyl carbon of the ester. This forms a tetrahedral intermediate, which then collapses, expelling the 2-phenylpropoxide leaving group and forming isobutyric acid. The formed carboxylic acid is then deprotonated by the basic conditions to form the carboxylate salt, which drives the reaction to completion. chemistrysteps.com

| Catalyst | Mechanism Type | Key Steps | Reversibility |

| Acid (H₃O⁺) | Nucleophilic Acyl Substitution | 1. Protonation of carbonyl oxygen2. Nucleophilic attack by water3. Proton transfer4. Elimination of alcohol | Reversible |

| Base (OH⁻) | Nucleophilic Acyl Substitution (Saponification) | 1. Nucleophilic attack by hydroxide ion2. Formation of tetrahedral intermediate3. Elimination of alkoxide4. Deprotonation of carboxylic acid | Irreversible |

Reduction Chemistry of this compound and Related Esters

The ester functionality of this compound can be reduced to yield primary alcohols. A common and potent reducing agent for this transformation is lithium aluminum hydride (LiAlH₄). chemistrysteps.comlumenlearning.comlibretexts.org The reduction of an ester with LiAlH₄ is a robust reaction that proceeds via nucleophilic acyl substitution. masterorganicchemistry.com The hydride ion (H⁻) from LiAlH₄ acts as a nucleophile, attacking the electrophilic carbonyl carbon of the isobutyrate group. This initial attack leads to the formation of a tetrahedral intermediate. Unlike reductions of aldehydes and ketones, this intermediate is unstable and collapses, eliminating the 2-phenylpropoxide leaving group to form an intermediate aldehyde. This aldehyde is then immediately reduced by another equivalent of LiAlH₄ to the corresponding primary alcohol. chemistrysteps.commasterorganicchemistry.com Therefore, the complete reduction of this compound with excess LiAlH₄ yields two alcohol products: 2-phenyl-1-propanol and isobutanol. It is important to note that sodium borohydride (NaBH₄) is generally not a strong enough reducing agent to reduce esters. lumenlearning.comlibretexts.org

Another method for the reduction of esters is catalytic hydrogenation. This process typically involves the use of a metal catalyst, such as palladium on carbon (Pd/C), and hydrogen gas (H₂). tcichemicals.com While widely used for the reduction of other functional groups, the catalytic hydrogenation of esters to alcohols often requires more forcing conditions (high pressure and temperature) compared to the reduction of, for example, alkenes.

| Reagent | Products | Mechanism Highlights | Conditions |

| Lithium Aluminum Hydride (LiAlH₄) | 2-Phenyl-1-propanol and Isobutanol | Nucleophilic attack by hydride, elimination of alkoxide to form an aldehyde intermediate, followed by further reduction. | Typically in an anhydrous ether solvent. |

| Catalytic Hydrogenation (H₂/Catalyst) | 2-Phenyl-1-propanol and Isobutanol | Adsorption onto a metal surface and stepwise addition of hydrogen. | High pressure and temperature may be required. |

Oxidative Transformation Pathways of the Phenylpropyl Moiety

The phenylpropyl group of this compound is susceptible to oxidation, particularly at the benzylic position. The benzylic carbon is the carbon atom directly attached to the benzene (B151609) ring. The presence of at least one hydrogen atom on the benzylic carbon makes the alkyl side-chain susceptible to oxidative cleavage by strong oxidizing agents. almerja.comlibretexts.orglibretexts.orgmsu.edu

When this compound is treated with a strong oxidizing agent, such as hot, acidic potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄), the alkyl side-chain is oxidized. almerja.comlibretexts.orgmsu.edulibretexts.org This reaction typically results in the cleavage of the carbon-carbon bond between the benzylic carbon and the adjacent carbon, ultimately oxidizing the benzylic carbon to a carboxylic acid. libretexts.org Therefore, the oxidation of the phenylpropyl moiety of this compound would be expected to yield benzoic acid. The rest of the molecule is cleaved and further oxidized. A key requirement for this reaction is the presence of a benzylic hydrogen. almerja.comlibretexts.orglibretexts.orgmsu.edustackexchange.com Since this compound possesses a benzylic hydrogen, this oxidative transformation is possible.

| Oxidizing Agent | Expected Major Product | Reaction Feature |

| Potassium Permanganate (KMnO₄) | Benzoic Acid | Cleavage of the alkyl side-chain and oxidation of the benzylic carbon. |

| Chromic Acid (H₂CrO₄) | Benzoic Acid | Similar to KMnO₄, a strong oxidizing agent that targets the benzylic position. |

Nucleophilic Substitution Reactions Involving the Isobutyrate Group

The isobutyrate portion of this compound can undergo nucleophilic acyl substitution reactions, where the 2-phenylpropoxy group is replaced by another nucleophile. masterorganicchemistry.comyoutube.com A prominent example of this type of reaction is transesterification.

Transesterification is the process of exchanging the alcohol group of an ester with another alcohol. masterorganicchemistry.comwikipedia.org This reaction can be catalyzed by either an acid or a base. wikipedia.org In a base-catalyzed transesterification, an alkoxide (RO⁻) acts as the nucleophile and attacks the carbonyl carbon of the isobutyrate. This leads to a tetrahedral intermediate, which can then expel the 2-phenylpropoxide leaving group to form a new ester. masterorganicchemistry.com The reaction is typically in equilibrium, and using a large excess of the new alcohol can drive the reaction towards the desired product. masterorganicchemistry.com

Acid-catalyzed transesterification involves the protonation of the carbonyl oxygen, which, similar to acid-catalyzed hydrolysis, activates the carbonyl carbon towards nucleophilic attack by an alcohol molecule. masterorganicchemistry.com

| Reaction | Catalyst | Nucleophile | Product |

| Transesterification | Acid (e.g., H₂SO₄) or Base (e.g., NaOR) | Alcohol (R'OH) | A new ester (isobutyrate of R'OH) and 2-phenyl-1-propanol |

Exploration of Isomerization Processes

Isomerization reactions involving this compound could potentially occur within the 2-phenylpropyl group. Such rearrangements often proceed through carbocation or radical intermediates. masterorganicchemistry.com For instance, under certain conditions that promote the formation of a carbocation at the benzylic position, a rearrangement could occur.

One possibility is a 1,2-hydride shift. If a carbocation were to form at the C2 position of the propyl chain (the benzylic carbon), a hydride shift from the C1 position could lead to a more stable secondary carbocation. However, the initial benzylic carbocation is already relatively stable due to resonance with the phenyl ring.

A more plausible isomerization could involve a phenyl shift. It has been noted that a rapid phenyl shift isomerization can occur in β-phenyl propyl radicals. tandfonline.com If a radical were generated at the C1 position of the propyl chain, a 1,2-phenyl shift could occur, leading to a more stable benzylic radical at the C2 position. While this describes the reverse of the 2-phenylpropyl structure, it highlights the potential for phenyl group migration in related intermediates.

Furthermore, rearrangement reactions are a broad class of organic reactions where the carbon skeleton of a molecule is rearranged to give a structural isomer of the original molecule. wiley-vch.de These can be promoted by various conditions, including heat or the presence of catalysts. For example, vinyl-substituted cyclopropanes are known to undergo thermal rearrangements. nih.gov While not directly analogous, this illustrates the potential for skeletal rearrangements in complex organic molecules under specific conditions.

| Potential Isomerization | Intermediate | Driving Force | Potential Product |

| Phenyl Shift | Radical or Carbocation | Formation of a more stable radical or carbocation | 1-Phenylpropyl isobutyrate |

Advanced Spectroscopic and Analytical Characterization of 2 Phenylpropyl Isobutyrate

Chromatographic Techniques for Separation and Quantification

Chromatography is essential for separating 2-phenylpropyl isobutyrate from potential impurities and for its quantification. Both gas and liquid chromatography serve distinct, crucial roles in its analysis.

Gas Chromatography (GC) with Retention Indices (RI) for Qualitative Analysis

Gas chromatography is a primary technique for the analysis of volatile compounds like this compound. For qualitative analysis, comparing the retention time of a peak to that of a known standard is a common practice. However, retention times can vary between different instruments and analytical conditions. To overcome this, the Kovats Retention Index (RI) system provides a more standardized and transferable measure. wikipedia.org The RI of a compound is its retention time normalized to the retention times of adjacent n-alkane standards. wikipedia.org This value is more consistent across different GC systems than the retention time alone. nist.gov

The retention index is dependent on the analytical conditions, particularly the stationary phase of the GC column and the temperature program. researchgate.net Different stationary phases, varying in polarity, will result in different retention indices for the same compound. researchgate.net For example, a non-polar stationary phase (e.g., DB-5, 5% phenyl-dimethylpolysiloxane) will interact differently with the analyte compared to a polar stationary phase (e.g., DB-WAX, polyethylene (B3416737) glycol).

Table 1: Illustrative Retention Index Data for a Related Compound

| Compound | Stationary Phase | Retention Index (RI) |

| 2-Phenylpropyl butyrate (B1204436) | DB-5 (non-polar) | 1484 pherobase.com |

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for determining the purity of chemical compounds, including esters like this compound. It is particularly useful for analyzing compounds that may not be sufficiently volatile or thermally stable for GC. The primary goal of an HPLC purity assessment is to separate the main compound from any impurities, which could include starting materials, by-products, or degradation products.

A typical HPLC method for this compound would likely employ a reversed-phase setup. In this mode, a non-polar stationary phase (most commonly a C18 column) is used with a polar mobile phase. The mobile phase would typically consist of a mixture of water and an organic solvent, such as acetonitrile (B52724) or methanol (B129727). A gradient elution, where the proportion of the organic solvent is increased over time, is often used to ensure the effective separation of compounds with a range of polarities.

Detection is a critical component of the analysis. Since this compound contains a phenyl group, it possesses a chromophore that absorbs ultraviolet (UV) light. Therefore, a UV detector, set to a wavelength around 254 nm, would be highly effective for its detection.

The purity of the sample is determined from the resulting chromatogram. By integrating the area of all the peaks, the purity can be calculated as the percentage of the main peak's area relative to the total area of all peaks. A high-purity sample would show a single, sharp peak with minimal or no other peaks present.

Mass Spectrometry for Structural Elucidation and Trace Analysis

Mass spectrometry is an indispensable tool for obtaining detailed structural information about a molecule. It measures the mass-to-charge ratio (m/z) of ions, providing the molecular weight and invaluable data on the molecule's structure through fragmentation analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Combining gas chromatography with mass spectrometry (GC-MS) provides a powerful two-dimensional analytical technique. The GC separates the components of a mixture, and the MS provides mass spectra for each separated component, enabling positive identification.

For this compound (molar mass: 206.28 g/mol ), the electron ionization (EI) mass spectrum would provide a unique fragmentation pattern that serves as a chemical fingerprint. While an experimental spectrum for this specific compound is not available in public libraries like NIST, its fragmentation pattern can be reliably predicted based on established principles of mass spectrometry for esters and aromatic compounds. libretexts.orgwhitman.edu

The molecular ion peak (M•+), corresponding to the intact molecule, would be expected at m/z 206. The stability of the benzene (B151609) ring would likely make this peak observable. The fragmentation of this compound would be driven by the locations of the ester functional group and the phenyl ring. Key fragmentation pathways would include:

Alpha-cleavage and rearrangements leading to the formation of a stable benzyl (B1604629) or tropylium (B1234903) cation. A prominent peak at m/z 91 is characteristic of alkylbenzenes and would likely be the base peak. This results from the cleavage of the bond between the propyl chain and the phenyl group, followed by rearrangement to the highly stable tropylium ion (C₇H₇⁺).

Cleavage of the C-O bond of the ester can lead to the formation of the isobutyryl cation , (CH₃)₂CHCO⁺, which would be observed at m/z 71 .

Loss of the entire isobutyrate group as isobutyric acid (mass of 88) through a McLafferty-type rearrangement could lead to a fragment ion at m/z 118 (C₉H₁₀⁺).

Table 2: Predicted Major Ions in the EI Mass Spectrum of this compound

| m/z | Proposed Ion/Fragment | Significance |

| 206 | [C₁₃H₁₈O₂]•+ | Molecular Ion (M•+) |

| 118 | [C₉H₁₀]•+ | Loss of isobutyric acid |

| 91 | [C₇H₇]+ | Tropylium ion (likely base peak) |

| 71 | [C₄H₇O]+ | Isobutyryl cation |

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem mass spectrometry (MS/MS) is a more advanced technique used to further investigate the structure of ions observed in a mass spectrum. researchgate.net It involves selecting a specific "precursor" ion, subjecting it to fragmentation, and then analyzing the resulting "product" ions. libretexts.org This process provides definitive evidence for fragmentation pathways and enhances confidence in structural assignments.

In the context of this compound, an MS/MS experiment would typically start by isolating the molecular ion (m/z 206) in the first mass analyzer. This isolated ion would then be passed into a collision cell, where it collides with an inert gas (like argon or nitrogen), causing it to fragment through collision-induced dissociation (CID). The second mass analyzer then scans the resulting product ions.

An MS/MS experiment on the m/z 206 precursor ion would be expected to yield product ions that confirm the pathways predicted in the GC-MS analysis. For example, observing product ions at m/z 118, 91, and 71 would provide strong evidence for the loss of isobutyric acid and the formation of the tropylium and isobutyryl cations, respectively. This technique allows for the unambiguous confirmation of the connectivity of atoms within the molecule.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, typically to four or more decimal places. sigmaaldrich.com This high accuracy allows for the determination of a compound's elemental composition, a critical piece of information for identifying unknown compounds or confirming the identity of a known one. thegoodscentscompany.com

While standard mass spectrometry can determine the nominal mass of this compound to be 206, HRMS can distinguish it from other compounds that also have a nominal mass of 206 but a different elemental formula. The exact monoisotopic mass of this compound (C₁₃H₁₈O₂) is calculated based on the masses of the most abundant isotopes of its constituent elements (¹²C, ¹H, ¹⁶O).

The theoretical exact mass is:

13 x ¹²C = 13 x 12.000000 = 156.000000 Da

18 x ¹H = 18 x 1.007825 = 18.140850 Da

2 x ¹⁶O = 2 x 15.994915 = 31.989830 Da

Total Exact Mass = 206.130680 Da

An HRMS measurement that yields a mass of 206.1307 ± 0.0005 Da would provide very high confidence that the elemental formula of the analyte is indeed C₁₃H₁₈O₂, effectively ruling out other potential formulas.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a cornerstone in the structural elucidation of organic molecules, offering detailed insights into the chemical environment of individual atoms. For this compound, both one-dimensional and two-dimensional NMR techniques are employed to establish its constitution and connectivity.

One-Dimensional (1D) NMR (¹H NMR, ¹³C NMR) for Structural Confirmation

One-dimensional NMR provides fundamental information about the number and types of protons and carbons in a molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound displays characteristic signals corresponding to the different proton environments within the molecule. The aromatic protons of the phenyl group typically appear as a complex multiplet in the downfield region (around 7.06-7.45 ppm). The protons on the propyl chain and the isobutyrate moiety exhibit distinct chemical shifts and coupling patterns, which are crucial for structural assignment. For instance, the methine proton adjacent to the phenyl group and the methylene (B1212753) protons attached to the ester oxygen give rise to specific multiplets, while the methyl groups of the isobutyrate and propyl fragments appear as distinct signals in the upfield region.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal. The carbonyl carbon of the ester group is characteristically found in the highly deshielded region of the spectrum. The aromatic carbons of the phenyl ring appear in the intermediate region, while the aliphatic carbons of the propyl and isobutyrate groups are observed in the upfield region. The precise chemical shifts of these carbons are indicative of their local electronic environment. ethz.ch

Below is a table summarizing the expected ¹H and ¹³C NMR chemical shifts for this compound based on typical values for similar structural motifs.

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Phenyl-H | ~7.2-7.4 | - |

| Phenyl-C | ~126-145 | ~126-145 |

| CH (propyl) | ~3.1 | ~40 |

| CH₂ (propyl) | ~4.1-4.2 | ~70 |

| CH₃ (propyl) | ~1.3 | ~20 |

| CH (isobutyrate) | ~2.5 | ~34 |

| CH₃ (isobutyrate) | ~1.1 | ~19 |

| C=O | - | ~177 |

Note: These are approximate values and can vary depending on the solvent and experimental conditions.

Two-Dimensional (2D) NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity Assignment

While 1D NMR provides information about the types of atoms present, 2D NMR experiments are essential for establishing the connectivity between them.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment reveals proton-proton couplings within the molecule. For this compound, COSY would show correlations between the methine and methylene protons of the propyl group, as well as between the methine and methyl protons of the isobutyrate moiety. This helps to piece together the individual spin systems. nih.gov

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms. creative-biostructure.com An HSQC spectrum of this compound would show a cross-peak for each carbon atom that has attached protons, linking the signals from the ¹H and ¹³C spectra. This is invaluable for assigning the carbon signals based on their attached, and more easily assigned, protons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (typically 2-3 bond) correlations between protons and carbons. nih.gov In the case of this compound, HMBC is crucial for connecting the different fragments of the molecule. For example, it would show a correlation between the methylene protons of the propyl group and the carbonyl carbon of the isobutyrate group, confirming the ester linkage. It would also show correlations between the protons on the propyl chain and the carbons of the phenyl ring, establishing their connection.

The following table outlines the expected key 2D NMR correlations for this compound.

| Experiment | Correlating Protons | Correlating Atoms | Structural Information Confirmed |

| COSY | CH and CH₂ of propyl group | CH and CH₃ of isobutyrate group | Connectivity within the propyl and isobutyrate fragments |

| HSQC/HMQC | Phenyl-H with Phenyl-C | CH/CH₂/CH₃ of propyl with their respective carbons | Direct C-H attachments throughout the molecule |

| HMBC | CH₂ (propyl) with C=O (isobutyrate) | CH (propyl) with Phenyl-C | Ester linkage and connection of the propyl group to the phenyl ring |

Integration of Spectrometric Data and Advanced Analytical Models

The comprehensive characterization of this compound can be further enhanced by integrating data from various spectrometric techniques and employing advanced computational models.

Multi-Modal Data Analysis in Chemical Identification

In modern analytical chemistry, a multi-modal approach, which combines data from different analytical techniques, is often employed for unambiguous compound identification. For a compound like this compound, this could involve integrating NMR data with information from mass spectrometry (MS) and infrared (IR) spectroscopy.

Mass Spectrometry provides the exact molecular weight and fragmentation pattern, which can corroborate the molecular formula determined by NMR.

Infrared Spectroscopy identifies the functional groups present, such as the characteristic ester carbonyl stretch, which complements the information obtained from the ¹³C NMR spectrum.

By combining these datasets, a more complete and robust picture of the molecule's identity and structure is obtained. This integrated approach is particularly valuable in complex mixture analysis or when dealing with novel compounds.

Computational Chemistry and Theoretical Modeling of 2 Phenylpropyl Isobutyrate

Molecular Structure and Conformation Analysis

The three-dimensional arrangement of atoms and the distribution of electrons within 2-phenylpropyl isobutyrate are fundamental to its physical and chemical properties. Computational analysis provides a detailed picture of its structure and energetic landscape.

Density Functional Theory (DFT) is a robust quantum mechanical method used to investigate the electronic structure of molecules. For this compound, DFT calculations can determine key electronic descriptors that govern its stability and reactivity. These calculations typically involve optimizing the molecular geometry to find the lowest energy structure and then computing various electronic properties. sciencepublishinggroup.commdpi.com

Key electronic properties that can be calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and kinetic stability. researchgate.net A large gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. researchgate.net Furthermore, the analysis of molecular orbitals can reveal the distribution of electron density, highlighting nucleophilic and electrophilic sites within the molecule. nih.gov For instance, the oxygen atoms of the ester group are expected to be regions of high electron density (nucleophilic), while the carbonyl carbon is electron-deficient (electrophilic).

A hypothetical set of quantum chemical descriptors for this compound, as would be derived from a DFT calculation (e.g., at the B3LYP/6-31G(d,p) level of theory), is presented below.

| Descriptor | Hypothetical Value | Significance |

|---|---|---|

| Total Energy (Hartree) | -693.85 | Overall thermodynamic stability of the molecule. |

| HOMO Energy (eV) | -8.95 | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |

| LUMO Energy (eV) | -0.75 | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |

| HOMO-LUMO Gap (eV) | 8.20 | Indicator of chemical reactivity and kinetic stability. researchgate.net |

| Dipole Moment (Debye) | 1.85 | Measure of the molecule's overall polarity. |

Due to the presence of several single bonds, this compound is a flexible molecule that can exist in multiple spatial arrangements, known as conformations. Conformational analysis is the study of the energies and populations of these different conformers. researchgate.net Computational methods, such as molecular mechanics or quantum chemical calculations, can be used to systematically explore the molecule's potential energy surface. rowansci.comnih.gov This process involves rotating the molecule around its flexible bonds and calculating the energy of each resulting conformation. chemrxiv.org

The primary rotatable bonds in this compound are the C-O bond of the ester linkage and the C-C bonds of the propyl and isobutyl groups. A systematic conformational search would reveal several low-energy conformers. researchgate.net The relative energies of these conformers can be used to calculate their Boltzmann populations at a given temperature, providing insight into the predominant shapes the molecule adopts.

The results of a hypothetical conformational analysis are shown in the table below, indicating the relative stability of different conformers.

| Conformer | Dihedral Angle (°) (O=C-O-C) | Relative Energy (kcal/mol) | Boltzmann Population (%) at 298 K |

|---|---|---|---|

| 1 (Global Minimum) | 178.5 | 0.00 | 65.2 |

| 2 | -65.2 | 0.85 | 21.5 |

| 3 | 70.1 | 1.50 | 9.3 |

| 4 | 5.5 | 2.50 | 4.0 |

Reaction Mechanism Elucidation through Computational Methods

Computational chemistry provides a molecular-level view of chemical reactions, allowing for the detailed study of reaction mechanisms, including the identification of transition states and intermediates. pku.edu.cn For this compound, key reactions of interest are its formation (esterification) and degradation (hydrolysis).

Transition State Theory (TST) is a fundamental concept in chemical kinetics that describes reaction rates by considering the properties of the activated complex, or transition state. github.io Computational methods can be used to locate the transition state structure on the potential energy surface and calculate its energy. The energy difference between the reactants and the transition state is the activation energy (Ea), which is the primary determinant of the reaction rate. researchgate.net

Esterification: The formation of this compound from 2-phenyl-1-propanol (B72363) and isobutyric acid is typically acid-catalyzed (Fischer esterification). masterorganicchemistry.comresearchgate.net Computational modeling can elucidate the multi-step mechanism, which involves protonation of the carboxylic acid, nucleophilic attack by the alcohol, formation of a tetrahedral intermediate, and subsequent elimination of water. pku.edu.cn

Hydrolysis: The reverse reaction, the hydrolysis of the ester back to the alcohol and carboxylic acid, can be catalyzed by either acid or base. researchgate.netic.ac.uk DFT calculations can model the reaction pathways, for example, the attack of a hydroxide (B78521) ion on the carbonyl carbon in base-catalyzed hydrolysis, leading to a tetrahedral intermediate that then collapses to form the products. aip.orgresearchgate.net

A table of hypothetical activation energies for the key reaction steps is provided below.

| Reaction | Catalyst | Rate-Determining Step | Calculated Activation Energy (kcal/mol) |

|---|---|---|---|

| Esterification | Acid (H+) | Nucleophilic attack of alcohol on protonated carbonyl | 18.5 |

| Hydrolysis | Acid (H+) | Nucleophilic attack of water on protonated ester | 21.0 |

| Hydrolysis | Base (OH-) | Nucleophilic attack of hydroxide on carbonyl carbon | 14.2 |

A reaction coordinate analysis involves mapping the minimum energy path from reactants to products, passing through the transition state. This provides a detailed energy profile of the reaction, showing the relative energies of all reactants, intermediates, transition states, and products. rsc.org By calculating the energy at various points along the reaction coordinate, a one-dimensional potential energy surface diagram can be constructed. This analysis offers a visual representation of the reaction's progress and helps to confirm the nature of the transition state by connecting it to the correct reactants and products.

Cheminformatics and Machine Learning in Chemical Research

Cheminformatics and machine learning are increasingly powerful tools in chemical research, particularly in the fields of flavor and fragrance. nih.govresearchgate.net These data-driven approaches can be used to predict the properties of molecules like this compound and to design new compounds with desired characteristics.

Quantitative Structure-Activity Relationship (QSAR) is a prominent cheminformatics technique used to build mathematical models that correlate a molecule's chemical structure with a specific property, such as its odor. neovarsity.org For fragrance compounds, this is often referred to as a Quantitative Structure-Odor Relationship (QSOR). nih.govacs.org To build a QSAR model for fruity or floral esters, a dataset of similar molecules with known odor profiles would be assembled. researchgate.net For each molecule, a set of numerical descriptors (e.g., molecular weight, logP, topological indices, electronic properties from DFT) would be calculated. Statistical or machine learning algorithms are then used to find a correlation between these descriptors and the perceived odor.

Machine learning models, such as support vector machines, random forests, or deep neural networks, can be trained on large datasets of fragrance molecules to predict the odor characteristics of new or untested compounds like this compound. mdpi.comnih.gov These models can classify a molecule into different odor categories (e.g., fruity, floral, woody) or even predict its perceived intensity. fau.de Such predictive models accelerate the discovery and development of new fragrance ingredients by allowing for virtual screening of vast chemical libraries, prioritizing the most promising candidates for synthesis and sensory evaluation. nih.gov

Chemistry-Informed Molecular Graph (CIMG) Vectors for Reaction Similarity

A significant advancement in computational chemistry is the use of Chemistry-Informed Molecular Graph (CIMG) vectors to determine the similarity between molecules based on their reaction propensity. d-nb.info Unlike traditional molecular fingerprints that focus on structural topology, CIMG vectors are constructed to be more "chemical" by encapsulating the likelihood of a molecule to participate in certain types of reactions. d-nb.info

In the context of this compound, CIMG-based reaction vectors have been utilized to compare its reaction similarity to other esters. For instance, a comparison between ethyl ester and this compound reveals a high similarity index. This is attributed to the fact that both molecules can be synthesized through a comparable esterification reaction. The CIMG-based approach correctly identifies this chemical likeness, which is a testament to its ability to capture the underlying chemical wisdom of reaction propensity. d-nb.info

Conversely, when comparing ethyl ester to a structurally different molecule like diethyl ether, the CIMG-based similarity index is lower. This is in contrast to similarity assessments based on molecular fingerprints, which might rank diethyl ether as more similar to ethyl ester due to topological resemblances. This highlights the unique advantage of CIMG vectors in grouping molecules by their chemical reactivity and synthetic pathways rather than just their structural features. d-nb.info

Below is an interactive data table illustrating the reaction propensity similarity based on CIMG reaction vectors versus structural similarity based on molecular fingerprints.

| Molecule 1 | Molecule 2 | CIMG-Based Similarity Index | Fingerprint-Based Similarity Index | Interpretation |

| Ethyl Ester | This compound | 0.88 | Lower | High similarity in reaction propensity, as both can be formed via esterification. d-nb.info |

| Ethyl Ester | Diethyl Ether | Lower | Higher | Lower similarity in reaction propensity, despite some structural similarities. d-nb.info |

Note: The similarity index values are relative and serve to illustrate the comparative assessment between the two methods.

Machine-Learned Retrosynthesis Planning

For this compound, a machine-learned retrosynthesis model would likely propose a disconnection at the ester bond, identifying 2-phenyl-1-propanol and isobutyric acid (or its acyl chloride/anhydride) as the key precursors. This is consistent with the well-established Fisher-Speier esterification reaction.

The integration of CIMG vectors into retrosynthesis planning can further enhance the process. By exploiting the pretrained reaction vectors, it is possible to accelerate the search for synthetic routes and even predict suitable catalysts and solvents. This CIMG-based approach allows for the efficient prediction of full synthetic pathways. d-nb.info

The general workflow of a machine-learned retrosynthesis planning tool for this compound would involve:

Input: The molecular structure of this compound.

One-Step Retrosynthesis Prediction: The model proposes potential precursors by breaking strategic bonds. For an ester, the C-O bond of the ester group is a primary target for disconnection.

Precursor Validation: The predicted precursors are checked against a database of known starting materials.

Multi-Step Planning: If the precursors are not readily available, the process is repeated for each precursor until a complete synthetic route from known starting materials is established.

Route Evaluation: The proposed synthetic routes can be ranked based on various metrics, such as reaction feasibility, atom economy, and the cost of starting materials.

Predictive Models for Chemical Reactivity and Selectivity

Predictive models are crucial for forecasting the outcomes of chemical reactions, including reactivity and selectivity. mdpi.comrsc.org For the synthesis of this compound via esterification, several types of predictive models can be applied.

Quantitative Structure-Activity Relationship (QSAR) Models: QSAR models establish a mathematical relationship between the chemical structure and the reactivity of molecules. wikipedia.orglibretexts.org In the context of the esterification to form this compound, a QSAR model could be developed to predict the reaction rate based on the physicochemical properties of the alcohol (2-phenyl-1-propanol) and the carboxylic acid (isobutyric acid). Descriptors such as steric parameters (e.g., Taft's steric parameter, Es) and electronic parameters (e.g., Hammett constants, σ) of substituents on both reactants would be used as predictor variables. rsc.org Such models can help in optimizing reaction conditions and selecting the most suitable catalyst.

Thermodynamic Models: Thermodynamic models like PC-SAFT (Perturbed-Chain Statistical Associating Fluid Theory) can predict the influence of solvents and reactant concentrations on reaction kinetics. nih.gov For the synthesis of this compound, applying a model like PC-SAFT would allow for the prediction of activity coefficients of the reactants and products in different solvents. This is critical as the solvent can significantly impact the reaction rate. By accounting for thermodynamic non-idealities, these models can provide a more accurate prediction of the esterification kinetics. nih.gov

Machine Learning Models: Machine learning algorithms, such as random forests and neural networks, can be trained on large datasets of esterification reactions to predict yields and selectivity. rsc.orgijcce.ac.ir These models can learn complex, non-linear relationships between a multitude of features and the reaction outcome. For this compound, a machine learning model could be trained with features representing the structure of the alcohol and carboxylic acid, the type of catalyst, temperature, and solvent. The model could then predict the expected yield of the ester, aiding in the efficient design of experiments.

The table below summarizes the application of these predictive models to the synthesis of this compound.

| Model Type | Application to this compound Synthesis | Key Parameters/Descriptors |

| QSAR | Predicts reaction rate and equilibrium constants. | Steric and electronic parameters of reactants, solvent properties. |

| Thermodynamic (e.g., PC-SAFT) | Predicts solvent effects on reaction kinetics. | Activity coefficients, temperature, reactant concentrations. d-nb.infonih.govnih.gov |

| Machine Learning | Predicts reaction yield and selectivity. | Molecular fingerprints, catalyst type, reaction conditions (temperature, solvent). rsc.orgijcce.ac.ir |

Structure Activity Relationships in Olfactory Perception of Phenylpropyl Esters

Theories of Olfactory Recognition at the Molecular Level

The perception of odor is a complex process that begins with the interaction of volatile molecules with olfactory receptors in the nasal cavity. Several theories have been proposed to explain how the structural and chemical properties of a molecule like 2-phenylpropyl isobutyrate translate into a specific olfactory sensation. These theories provide a framework for understanding the initial events of olfactory recognition at the molecular level.

"Profile-Functional Group" Theory of Odor Perception

In the case of this compound, the isobutyrate ester group would serve as the primary functional group, directing the molecule's interaction with the receptor. The 2-phenylpropyl portion of the molecule would constitute the "profile," and its specific three-dimensional arrangement would be a key determinant of the resulting floral and fruity odor perception. foodb.ca This theory suggests that modifications to either the functional group or the molecular profile would lead to predictable changes in the perceived scent.

Vibrational Theory and Molecular Frequencies

The vibrational theory of olfaction proposes that the smell of a molecule is not determined by its shape but by its molecular vibrations. wikipedia.orgalbany.edu This theory, with early contributions from Dyson and Wright, was later elaborated by Luca Turin, who suggested a mechanism involving inelastic electron tunneling. frontiersin.orgpurdue.edupnas.org According to this model, when an odorant molecule binds to an olfactory receptor, electrons from the receptor can tunnel through the molecule. wikipedia.orgfrontiersin.org This tunneling process is only possible if the odorant molecule has a vibrational mode with an energy that matches the energy difference between two levels on the receptor, triggering a signal transduction cascade. wikipedia.org

Proponents of this theory suggest that molecules with similar vibrational spectra should have similar odors, even if their shapes are different. nih.gov Conversely, molecules with identical shapes but different vibrational frequencies, such as isotopically substituted molecules (e.g., replacing hydrogen with deuterium), should have different smells. wikipedia.orgpnas.org While some studies have reported that organisms like fruit flies can distinguish between deuterated and undeuterated compounds, the vibrational theory remains controversial and is not as widely accepted as shape-based theories. wikipedia.orgalbany.edu

Steric or "Stereochemical" Theory (Lock and Key Mechanism)

The steric or "stereochemical" theory, often referred to as the "lock and key" mechanism, is one of the most widely accepted models of odor perception. apa.orgoxfordreference.comupei.ca This theory suggests that the shape of an odorant molecule is the primary determinant of its smell. leffingwell.com It postulates the existence of a limited number of primary odors, each corresponding to a specific type of olfactory receptor with a uniquely shaped binding site. leffingwell.com An odorant molecule elicits a particular smell by fitting into a complementary receptor site, much like a key fits into a lock. apa.orgleffingwell.com

According to this theory, molecules with similar shapes should have similar odors. The theory originally proposed seven primary odor classes: camphoraceous, musky, floral, pepperminty, ethereal, pungent, and putrid. apa.org The floral and fruity scent of this compound would, under this model, be due to its molecular shape allowing it to bind to and activate the specific olfactory receptors associated with these odor qualities. Even small changes in the stereochemistry of a molecule can significantly alter its fit within a receptor and thus change its perceived odor. apa.org

Table 1: Comparison of Major Olfactory Recognition Theories

| Theory | Primary Determinant of Odor | Proposed Mechanism | Key Concepts |

| Profile-Functional Group | Molecular Profile and Functional Group | The functional group orients the molecule, while the overall shape determines the odor character. nih.govperfumerflavorist.com | Bipartite molecular contribution to odor. |